molecular formula C18H15F3N4O2 B2954751 (1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-02-9

(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

货号: B2954751
CAS 编号: 2034622-02-9
分子量: 376.339
InChI 键: VGHMENZHNXWLHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzoimidazole core linked via a methanone group to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy moiety.

属性

IUPAC Name

3H-benzimidazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)12-3-5-22-16(8-12)27-13-4-6-25(9-13)17(26)11-1-2-14-15(7-11)24-10-23-14/h1-3,5,7-8,10,13H,4,6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMENZHNXWLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20H14F3N5O2
Molecular Weight 413.4 g/mol
CAS Number 1351582-43-8

Structure

The structure of the compound includes a benzimidazole core, a pyrrolidine moiety, and a trifluoromethyl-pyridine substituent, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and immune response modulation. The benzimidazole and pyridine groups are known for their roles in inhibiting various kinases and receptors associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties across multiple cancer cell lines:

  • In vitro studies showed significant inhibition of cell proliferation in breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and colon cancer (HCT-116) cell lines. For instance, it exhibited over 90% inhibition at concentrations around 100 nM in specific assays .

Table 1: Anticancer Efficacy

Cell Line% Inhibition at 100 nM
T-47D90.47%
SR81.58%
SK-MEL-584.32%
HCT-11684.83%

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects, particularly in the context of PD-1/PD-L1 interactions, which are critical for T-cell activation in cancer therapy. In a mouse splenocyte assay, the compound was able to rescue immune cells effectively, indicating its potential as an immunotherapeutic agent .

Study on Anticancer Activity

In a comprehensive study conducted by Arafa et al., various derivatives of benzimidazole were synthesized and tested for their anticancer properties. Among these derivatives, the compound under discussion showed promising results against several cancer types, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Table 2: Comparative IC50 Values

CompoundTarget Cell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer pathways. These studies suggest that the trifluoromethyl group enhances binding affinity to specific targets, thereby increasing its therapeutic potential .

相似化合物的比较

Structural Analogues

2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester
  • Structure : Shares a benzoimidazole core and trifluoromethylpyridine substituent but includes an additional imidazole-carboxylic acid ester group.
  • Molecular Weight : 609.5 g/mol (LC/MS) .
  • Key Difference: The ester functional group may alter solubility and metabolic stability compared to the methanone-linked target compound.
I-BET469
  • Structure: 5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one.
  • Molecular Weight : 426.51 g/mol .
  • Key Difference: Morpholino and methoxy groups enhance hydrophilicity, contrasting with the trifluoromethylpyridine’s lipophilicity in the target compound.
(3-amino-1H-indazol-5-yl)[(2S)-2-(4-fluorophenyl)piperidin-1-yl]methanone
  • Structure : Replaces benzoimidazole with indazole and pyrrolidine with piperidine.
  • Molecular Formula : C18H17ClN4O .
  • Key Difference : Indazole’s planar structure may influence binding affinity to biological targets compared to benzoimidazole.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity (Reported)
Target Compound ~450 (estimated) Benzoimidazole, trifluoromethylpyridine Not explicitly reported; inferred kinase inhibition
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-... 609.5 Imidazole-carboxylic acid ester Kinase inhibition (e.g., EGFR)
I-BET469 426.51 Morpholino, methoxy BET bromodomain inhibition
(3-amino-1H-indazol-5-yl)[... 358.8 (C18H17ClN4O) Indazole, piperidine Anticancer (preclinical)
  • Lipophilicity : The trifluoromethyl group in the target compound enhances membrane permeability compared to hydrophilic derivatives like I-BET469 .
  • Synthetic Accessibility : The target compound’s pyrrolidine linker is synthesized via nucleophilic substitution, similar to methods in , whereas indazole derivatives require multi-step coupling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。